3-Amino-5-sulfosalicylic acid

Description

Properties

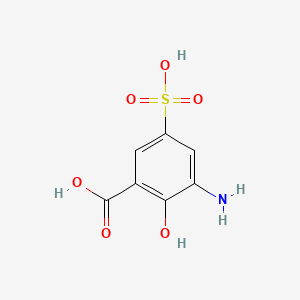

IUPAC Name |

3-amino-2-hydroxy-5-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO6S/c8-5-2-3(15(12,13)14)1-4(6(5)9)7(10)11/h1-2,9H,8H2,(H,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTOYIGWKLTQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO6S | |

| Record name | 3-AMINO-5-SULFOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074863 | |

| Record name | 3-Amino-5-sulfosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-amino-5-sulfosalicylic acid is a crystalline solid. Used in the spectrofluorimetric determination of aluminum. | |

| Record name | 3-AMINO-5-SULFOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6201-86-1 | |

| Record name | 3-AMINO-5-SULFOSALICYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Amino-2-hydroxy-5-sulfobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6201-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-sulfosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006201861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-sulfosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-sulphosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-5-SULFOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T7FZR32GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of 3-Amino-5-sulfosalicylic Acid in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-sulfosalicylic acid is a versatile organic compound with significant applications in analytical chemistry, and potential utility as an intermediate in the synthesis of pharmaceuticals and dyes. Its unique molecular structure, featuring amino, sulfonic acid, and carboxylic acid functional groups on a salicylic acid backbone, imparts specific chemical properties that are leveraged in various research contexts. This technical guide provides an in-depth overview of the primary research applications of this compound, with a focus on its well-established role in the spectrofluorimetric determination of aluminum. Additionally, this document explores its applications in chromatographic techniques and as a precursor in organic synthesis, providing detailed methodologies and structured data for research professionals.

Core Applications in Research

The principal applications of this compound in a research setting are centered on its ability to form complexes with metal ions and its utility as a chemical building block.

-

Analytical Chemistry: The most prominent and well-documented use of this compound is as a chelating agent for the spectrofluorimetric determination of aluminum (Al³⁺) ions.[1][2] The formation of a stable and fluorescent complex allows for the sensitive and selective quantification of aluminum in various samples.

-

Organic Synthesis: this compound serves as an intermediate in the synthesis of more complex molecules, including azo dyes and potentially in the pharmaceutical industry.[3] Its reactive amino group is particularly important for diazotization reactions, a key step in the production of azo dyes.

-

Chromatography: This compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC), and its properties make it suitable for methods development in analytical separations.

Spectrofluorimetric Determination of Aluminum

The reaction between this compound and aluminum ions results in the formation of a coordination complex that exhibits fluorescence. The intensity of this fluorescence is directly proportional to the concentration of aluminum, enabling its quantification.

Quantitative Data

| Parameter | Typical Value Range | Unit |

| Excitation Wavelength (λex) | 370 - 410 | nm |

| Emission Wavelength (λem) | 460 - 550 | nm |

| Optimal pH | 4.0 - 6.0 | |

| Limit of Detection (LOD) | 0.1 - 10 | µg/L |

| Linear Range | 1 - 100 | µg/L |

Experimental Protocol: Spectrofluorimetric Determination of Al³⁺

This protocol is a representative methodology based on established principles of spectrofluorimetric analysis of aluminum with chelating agents.

1. Reagent Preparation:

- Standard Aluminum Solution (1000 mg/L): Dissolve 1.000 g of high-purity aluminum wire in a minimal amount of concentrated HCl and dilute to 1 L with deionized water.

- Working Aluminum Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

- This compound Solution (1 x 10⁻³ M): Dissolve an appropriate amount of this compound in deionized water.

- Buffer Solution (pH 5.0): Prepare an acetate buffer by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.

2. Sample Preparation:

- Acidify aqueous samples with nitric acid to a pH of less than 2 to stabilize the aluminum ions.

- For solid samples, perform an acid digestion to bring the aluminum into solution.

- Filter all samples and standards prior to analysis.

3. Measurement Procedure:

- To a 10 mL volumetric flask, add 1 mL of the sample or standard solution.

- Add 1 mL of the this compound solution.

- Add 2 mL of the pH 5.0 acetate buffer and mix thoroughly.

- Dilute to the mark with deionized water and allow the reaction to proceed for 30 minutes at room temperature.

- Measure the fluorescence intensity of the solution using a spectrofluorometer at the optimized excitation and emission wavelengths.

4. Calibration and Quantification:

- Construct a calibration curve by plotting the fluorescence intensity of the standards against their known concentrations.

- Determine the concentration of aluminum in the samples by interpolating their fluorescence intensity on the calibration curve.

Experimental Workflow

Caption: Workflow for the spectrofluorimetric determination of aluminum.

Application in Organic Synthesis: Azo Dyes

This compound can be used as a precursor for the synthesis of azo dyes. The general method involves a diazotization reaction of the amino group, followed by coupling with a suitable aromatic compound.

General Experimental Protocol: Azo Dye Synthesis

This protocol outlines a general procedure for the synthesis of an azo dye using this compound.

1. Diazotization of this compound:

- Dissolve a known quantity of this compound in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

- Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.

2. Coupling Reaction:

- In a separate beaker, dissolve the coupling agent (e.g., a phenol or an aromatic amine) in an alkaline solution (for phenols) or an acidic solution (for amines).

- Cool the solution of the coupling agent to 0-5 °C.

- Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.

- A colored precipitate of the azo dye should form.

3. Isolation and Purification:

- Allow the reaction to go to completion, then collect the precipitated dye by vacuum filtration.

- Wash the dye with cold water to remove any unreacted starting materials and salts.

- Recrystallize the crude dye from a suitable solvent (e.g., ethanol or acetic acid) to purify it.

Azo Dye Synthesis Pathway

Caption: General pathway for the synthesis of an azo dye.

High-Performance Liquid Chromatography (HPLC) Analysis

This compound, as an aromatic amino acid derivative, can be analyzed by reverse-phase HPLC.

General Experimental Protocol: HPLC Analysis

This is a representative protocol for the HPLC analysis of this compound.

1. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

- Flow Rate: 1.0 mL/min.

- Detection: UV detector at a wavelength of approximately 254 nm.

- Injection Volume: 20 µL.

2. Sample and Standard Preparation:

- Prepare a stock solution of this compound in the mobile phase.

- Prepare a series of working standards by diluting the stock solution.

- Dissolve and dilute samples in the mobile phase and filter through a 0.45 µm syringe filter.

3. Analysis:

- Equilibrate the HPLC system with the initial mobile phase composition.

- Inject the standards to generate a calibration curve.

- Inject the samples to determine the concentration of this compound.

HPLC Analysis Workflow

Caption: Workflow for the HPLC analysis of this compound.

Role in Drug Development

While this compound is cited as a pharmaceutical intermediate, specific details of its role in the synthesis of drugs like Calcipotriol are not extensively detailed in publicly available literature. It is plausible that it serves as a starting material or a building block in a multi-step synthesis, where its functional groups are modified to construct the final active pharmaceutical ingredient. Further investigation into proprietary synthesis routes would be necessary to fully elucidate its specific applications in drug development.

Conclusion

This compound is a valuable reagent in research, particularly in the field of analytical chemistry for the determination of aluminum. Its utility as a synthetic intermediate for azo dyes is also well-established in principle. While its application in pharmaceutical synthesis is noted, more detailed public information is required to fully understand its impact in this area. The protocols and data presented in this guide provide a comprehensive overview for researchers and scientists working with or considering the use of this versatile compound.

References

- 1. This compound | C7H7NO6S | CID 22573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spectrofluorimetric determination of aluminum in biological, environmental and pharmaceutical formulation samples [didaktorika.gr]

- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 3-Amino-5-sulfosalicylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 3-amino-5-sulfosalicylic acid, a key chemical intermediate in the pharmaceutical and dye industries, and a notable reagent in analytical chemistry. While the historical specifics of its initial discovery remain obscure in readily available literature, its synthesis is predicated on fundamental principles of electrophilic aromatic substitution and reduction reactions applied to its parent molecule, salicylic acid. This document details the plausible synthetic pathways, providing experimental protocols for key reaction steps, and presents quantitative data where available. The guide also includes visualizations of the synthetic workflow to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound (3A5SSA), with the chemical formula C₇H₇NO₆S, is a multifunctional aromatic compound containing carboxylic acid, hydroxyl, sulfonic acid, and amino groups. This unique combination of functional groups imparts specific chemical properties that make it a valuable precursor in the synthesis of more complex molecules.[1] Its primary application lies in its role as an intermediate in the manufacturing of certain pharmaceuticals and dyes.[2] Furthermore, it is a recognized analytical reagent, particularly in the spectrofluorimetric determination of aluminum.[3]

Despite the well-documented history of its parent molecule, salicylic acid, the specific timeline and attribution of the discovery of this compound are not prominently featured in historical chemical literature. Its existence and synthesis are a logical extension of the extensive research into the derivatization of salicylic acid that began in the 19th century.

Proposed Synthetic Pathways

The synthesis of this compound from salicylic acid can be logically achieved through a multi-step process involving two key transformations: sulfonation and amination (via nitration and subsequent reduction). The order of these steps can theoretically be varied, leading to two primary plausible synthetic routes.

Route 1: Sulfonation followed by Nitration and Reduction

This is the most probable and controllable synthetic pathway. It begins with the sulfonation of salicylic acid to form 5-sulfosalicylic acid, a stable intermediate. This is followed by the nitration of 5-sulfosalicylic acid to introduce a nitro group at the 3-position. The final step is the reduction of the nitro group to the desired amino group.

References

An In-depth Technical Guide to the Synthesis of 3-amino-2-hydroxy-5-sulfobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 3-amino-2-hydroxy-5-sulfobenzoic acid. The information is compiled for an audience with a background in organic chemistry and drug development, focusing on experimental protocols, data presentation, and process visualization.

Introduction

3-amino-2-hydroxy-5-sulfobenzoic acid is a sulfonated derivative of aminosalicylic acid. While specific biological activities and mechanisms of action for this particular compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Aminosalicylic acid derivatives are known for their anti-inflammatory properties. The introduction of a sulfonic acid group can significantly alter a molecule's pharmacokinetic properties, such as solubility and protein binding. This guide outlines a feasible laboratory-scale synthesis of this compound, providing a foundation for further research and development.

Proposed Synthesis Pathway

The most direct synthetic route to 3-amino-2-hydroxy-5-sulfobenzoic acid involves a three-step process starting from salicylic acid. This pathway is based on established organic chemistry reactions for the functionalization of aromatic rings. The overall transformation is depicted in the workflow diagram below.

An In-depth Technical Guide to the Metal Chelation Mechanism of 3-Amino-5-sulfosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of metal chelation by 3-Amino-5-sulfosalicylic acid (3-A-5-SSA). Also known as 3-amino-2-hydroxy-5-sulfobenzoic acid, this molecule possesses multiple functional groups that enable it to form stable complexes with a variety of metal ions. This document details the structural basis of chelation, coordination chemistry, and the thermodynamics and kinetics of complex formation. While quantitative data for 3-A-5-SSA is limited in publicly available literature, this guide draws upon data from the closely related compounds 5-sulfosalicylic acid and aminosalicylic acid to provide a robust theoretical and practical framework. Detailed experimental protocols for the synthesis of the ligand and the characterization of its metal complexes are provided, alongside visualizations of key processes to aid in research and development applications.

Introduction to this compound

This compound is a multifunctional aromatic organic compound. Its structure consists of a salicylic acid backbone with the addition of an amino group at the 3-position and a sulfonic acid group at the 5-position.

Chemical Structure:

-

IUPAC Name: 3-amino-2-hydroxy-5-sulfobenzoic acid[1]

-

CAS Number: 6201-86-1[1]

-

Molecular Formula: C₇H₇NO₆S[1]

-

Molecular Weight: 233.20 g/mol [1]

-

Synonyms: 3-Amino-5-sulphosalicylic acid, 3-Amino-2-hydroxy-5-sulfobenzoic acid[2][3]

The key functional groups involved in metal chelation are the carboxyl group (-COOH), the hydroxyl group (-OH), and the amino group (-NH₂). The sulfonic acid group (-SO₃H) primarily enhances the water solubility of the molecule and its metal complexes.

Mechanism of Metal Chelation

The chelation of metal ions by this compound is a classic example of coordination chemistry, where the organic molecule acts as a ligand, donating electron pairs to a central metal ion to form a coordination complex. The presence of multiple binding sites (polydentate nature) on the 3-A-5-SSA molecule allows for the formation of stable, ring-like structures known as chelates.

Coordination Chemistry

The primary coordination sites for metal ions are the oxygen atoms of the carboxylate and hydroxyl groups, and the nitrogen atom of the amino group. Deprotonation of the carboxylic acid and phenolic hydroxyl groups is typically required for chelation to occur. The amino group can also participate in coordination, making 3-A-5-SSA a potential tridentate ligand. The sulfonic acid group is a strong acid and is expected to be deprotonated under most conditions, contributing to the overall negative charge of the ligand and influencing the stability of the metal complexes through electrostatic interactions.

The coordination can be visualized as follows:

Caption: Coordination of a metal ion (Mⁿ⁺) by this compound.

Thermodynamics and Kinetics of Chelation

The stability of the metal-ligand complexes is quantified by the stability constant (or formation constant, K), with larger values indicating a more stable complex. For a stepwise formation of complexes, such as ML, ML₂, and ML₃, there are corresponding stepwise stability constants (K₁, K₂, K₃) and overall stability constants (β₁, β₂, β₃).

Quantitative Data

Due to the limited availability of specific data for this compound, the following table summarizes the stepwise stability constants (log K) for the closely related 5-sulfosalicylic acid with various metal ions, as reported in the literature. These values can serve as a useful approximation for understanding the chelating potential of 3-A-5-SSA. The presence of the amino group in 3-A-5-SSA is expected to influence these values.

| Metal Ion | log K₁ | log K₂ | log K₃ | Method | Reference |

| Al(III) | 13.20 | 9.63 | 6.06 | Potentiometric | [2] |

| Cr(III) | 9.56 | - | - | Potentiometric | [2] |

| U(VI) | 11.14 | 8.06 | - | Potentiometric | [2] |

| Ni(II) | 9.52 | 6.93 | - | Potentiometric | [2] |

| Cu(II) | 9.52 | 6.93 | - | Potentiometric | [2] |

| Y(III) | - | - | - | Potentiometric | [6] |

| Fe(III) | ~2.62 (β₁) | - | - | Spectrophotometric | [5] |

Note: The stability constant for Fe(III) is presented as β₁ and was determined under specific experimental conditions. Direct comparison with log K₁ values may not be appropriate.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the nitration of 5-sulfosalicylic acid followed by the reduction of the nitro group to an amino group. This is analogous to the synthesis of 3-aminosalicylic acid from salicylic acid.[7][8]

Step 1: Nitration of 5-Sulfosalicylic Acid

-

Dissolve 5-sulfosalicylic acid in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid, or nitric acid in acetic acid) dropwise while maintaining a low temperature to control the reaction.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature for a specified time.

-

Pour the reaction mixture into ice water to precipitate the 3-nitro-5-sulfosalicylic acid.

-

Filter, wash the precipitate with cold water, and dry. Recrystallization from a suitable solvent may be necessary for purification.

Step 2: Reduction of 3-Nitro-5-sulfosalicylic Acid

-

Dissolve the synthesized 3-nitro-5-sulfosalicylic acid in a suitable solvent (e.g., methanol or ethanol).

-

Add a catalyst, such as palladium on activated carbon (Pd/C).[7]

-

Introduce a hydrogen source. This can be hydrogen gas under pressure or a hydrogen donor like ammonium formate or hydrazine.[7]

-

Conduct the reaction under appropriate temperature and pressure until the reduction is complete (monitor by TLC or HPLC).

-

Filter off the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization.

References

- 1. Stability constants of three iron(III) salicylates | Semantic Scholar [semanticscholar.org]

- 2. COMPOSITION AND STABILITY OF SOME METAL-5-SULPHOSALICYLATE COMPLEXES (Journal Article) | OSTI.GOV [osti.gov]

- 3. This compound | 6201-86-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. odinity.com [odinity.com]

- 6. Stability constants of some Y(III)-complexes from potentiometric data (Journal Article) | ETDEWEB [osti.gov]

- 7. CN103992238B - The preparation method of 3-aminosallcylic acid - Google Patents [patents.google.com]

- 8. CN103992238A - Preparation method of 3-aminosalicylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Amino-5-sulfosalicylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-sulfosalicylic acid is a sulfonated derivative of salicylic acid, a well-known compound with a long history in medicine. The introduction of both an amino group and a sulfonic acid group to the salicylic acid backbone imparts unique physicochemical properties, making it and its derivatives promising candidates for various applications, including pharmaceuticals, dyes, and analytical reagents. This technical guide provides a comprehensive review of the available literature on this compound and its derivatives, with a focus on their synthesis, characterization, and potential therapeutic applications.

Chemical and Physical Properties

This compound is a crystalline solid with the molecular formula C₇H₇NO₆S.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-amino-2-hydroxy-5-sulfobenzoic acid | [1] |

| Molecular Weight | 233.20 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Reactivity | May react with strong oxidizers and mineral acids or bases. | [1] |

Synthesis of this compound and its Derivatives

The synthesis of this compound typically involves the sulfonation and subsequent amination of salicylic acid. Its derivatives, particularly azo compounds and Schiff bases, can be synthesized from the parent molecule through various organic reactions.

General Synthesis of Azo Dye Derivatives

Azo dyes are a significant class of derivatives of this compound. The general synthesis involves a two-step diazotization-coupling reaction.

Experimental Protocol: Diazotization-Coupling Reaction

-

Diazotization: this compound is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium salt.

-

Coupling: The diazonium salt solution is then slowly added to a cooled solution of a coupling agent (e.g., a phenol or an aromatic amine) dissolved in a suitable solvent. The pH of the reaction mixture is adjusted to facilitate the electrophilic aromatic substitution reaction, leading to the formation of the azo dye.

-

Purification: The resulting azo dye precipitates out of the solution and can be collected by filtration, followed by washing and recrystallization to obtain the pure product.

A general workflow for the synthesis of azo dyes is depicted below.

Potential Therapeutic Applications

While research specifically on the biological activities of this compound derivatives is limited, the broader class of salicylic acid derivatives has shown significant promise in various therapeutic areas. The mechanisms of action for these related compounds can provide insights into the potential pathways that may be targeted by derivatives of this compound.

Anticancer Activity

Salicylic acid and its derivatives have been shown to exert anticancer effects through multiple mechanisms.[2][[“]] These include the induction of apoptosis, modulation of cell signaling pathways, and enhancement of the efficacy of existing anticancer drugs.[2][4]

Potential Signaling Pathways in Cancer

Several signaling pathways have been implicated in the anticancer effects of salicylic acid derivatives. A simplified representation of these potential interactions is shown below.

Antimicrobial Activity

Metal complexes of sulfosalicylic acid have demonstrated antimicrobial activity.[5][6] The chelation of metal ions by these ligands can enhance their antimicrobial efficacy. The proposed mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Furthermore, other derivatives of salicylic acid have been investigated for their antibacterial properties.[7] The mode of action is thought to involve permeabilization of the bacterial cell wall and disruption of the lipid bilayer.[8]

Data Summary

Currently, there is a notable lack of specific quantitative biological data, such as IC₅₀ or MIC values, for derivatives of this compound in the public domain. The available data primarily pertains to other salicylic acid derivatives. The table below summarizes the types of biological activities reported for the broader class of aminosalicylic acid derivatives.

| Derivative Class | Biological Activity | Target/Mechanism (Inferred) | References |

| Azo Dyes | Anti-inflammatory, Antimicrobial | - | General reviews |

| Schiff Bases | Anticancer, Antimicrobial | DNA binding, Enzyme inhibition | [9] |

| Metal Complexes | Antimicrobial | Cell membrane disruption | [5][6] |

Conclusion and Future Directions

This compound and its derivatives represent a class of compounds with significant potential for further investigation, particularly in the fields of medicinal chemistry and materials science. While the current body of literature provides a foundation for understanding their synthesis and potential applications, there is a clear need for more focused research on the biological activities of derivatives specifically synthesized from the this compound core.

Future research should prioritize the synthesis and characterization of a diverse library of these derivatives, followed by systematic screening for their anticancer and antimicrobial properties. Detailed mechanistic studies, including the identification of specific molecular targets and signaling pathways, will be crucial for advancing these compounds towards clinical applications. The development of detailed experimental protocols and the generation of robust quantitative data will be essential for unlocking the full potential of this promising class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular targets of aspirin and cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. Synergistic anti-cancer action of salicylic acid and cisplatin on HeLa cells elucidated by network pharmacology and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Structural Characterization, Spectral Analysis and Antimicrobial Activities of Schiff Base Ligands and Their Metal Complexes Derived From 3-Aldehydosalicylic Acid [globaljournals.org]

- 8. jocpr.com [jocpr.com]

- 9. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intrinsic Fluorescence Properties of 3-Amino-5-sulfosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the intrinsic fluorescence properties of 3-Amino-5-sulfosalicylic acid (3-AMSA). Due to a notable scarcity of direct experimental data on the intrinsic fluorescence of 3-AMSA in peer-reviewed literature, this guide establishes a foundational understanding by presenting its known physicochemical properties. To offer a quantitative perspective, the fluorescence characteristics of the structurally related compound, 5-Sulfosalicylic acid (SSA), are provided as a key reference, illustrating the type of data essential for comprehensive fluorometric analysis. This guide further outlines standardized experimental protocols for determining core fluorescence parameters, such as excitation and emission spectra and fluorescence quantum yield. Diagrams illustrating the fundamental principles of fluorescence and a generalized experimental workflow are included to facilitate a deeper understanding of the methodologies. This document is intended to serve as a vital resource for researchers seeking to utilize the fluorescent properties of 3-AMSA in their work, while also highlighting critical gaps in the existing scientific literature.

Introduction

Understanding the intrinsic fluorescence of a compound is critical for its application as a fluorescent probe, a label in biological imaging, or in the development of novel analytical methods. This guide aims to collate the available information on 3-AMSA and to provide researchers with the necessary theoretical and practical framework to investigate its fluorescence properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of 3-AMSA is presented in Table 1. These properties are essential for preparing solutions and designing experiments.

| Property | Value | Source |

| IUPAC Name | 3-amino-2-hydroxy-5-sulfobenzoic acid | PubChem |

| Molecular Formula | C₇H₇NO₆S | PubChem |

| Molecular Weight | 233.20 g/mol | PubChem |

| Appearance | Crystalline solid | PubChem |

| CAS Number | 6201-86-1 | PubChem |

Intrinsic Fluorescence Properties

As of the date of this publication, specific quantitative data on the intrinsic fluorescence of this compound, including its fluorescence quantum yield and lifetime, is not available in published literature. However, to provide a relevant quantitative example, the fluorescence properties of the structurally similar compound 5-Sulfosalicylic acid (SSA) are detailed below.

Disclaimer: The following data pertains to 5-Sulfosalicylic acid (SSA), not this compound (3-AMSA). Due to the difference in functional groups (the presence of an amino group in 3-AMSA), the fluorescence properties of 3-AMSA are expected to differ from those of SSA. This information is provided for illustrative and comparative purposes only.

Fluorescence Properties of 5-Sulfosalicylic Acid (Reference Compound)

The fluorescence of 5-Sulfosalicylic acid is notably dependent on the pH of the solution. A study has shown that under acidic conditions (pH < 2), SSA exhibits no fluorescence.[1] As the pH increases, its fluorescence intensity rises, remaining strong and stable in the pH range of 5 to 10.5.[1] In strongly alkaline solutions (pH > 13), it exists as a different fluorescent species with distinct spectral characteristics.[1]

| Parameter | Condition | Value | Source |

| Excitation Maxima (λex) | pH 5 - 10.5 | 212 nm, 238 nm, 297 nm | [1] |

| Emission Maximum (λem) | pH 5 - 10.5 | 402 nm | [1] |

| Excitation Maximum (λex) | pH > 13 | 261 nm | [1] |

| Emission Maximum (λem) | pH > 13 | 390 nm | [1] |

| Fluorescence Quantum Yield (ΦF) | λex = 297 nm | 0.54 (relative to quinine sulfate) | [1] |

Experimental Protocols

The following sections describe generalized protocols for determining the intrinsic fluorescence properties of a compound like 3-AMSA.

Determination of Excitation and Emission Spectra

This protocol outlines the steps to acquire the fluorescence excitation and emission spectra of a sample.

Materials:

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Appropriate solvent (e.g., ultrapure water, buffer of a specific pH)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a dilute stock solution of 3-AMSA in the chosen solvent. From the stock solution, prepare a working solution with an absorbance of approximately 0.1 at the presumed excitation wavelength to minimize inner filter effects.

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Emission Spectrum: a. Place a cuvette containing the solvent (blank) in the sample holder and record a blank spectrum. b. Replace the blank with the 3-AMSA solution. c. Set a fixed excitation wavelength (e.g., 297 nm, based on the SSA data, can be a starting point). d. Scan a range of emission wavelengths (e.g., 320 nm to 600 nm). e. The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

-

Excitation Spectrum: a. Set the emission monochromator to the determined emission maximum (λem). b. Scan a range of excitation wavelengths (e.g., 200 nm to 380 nm). c. The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

-

Data Correction: Correct the obtained spectra for instrument response and the blank signal.

Determination of Relative Fluorescence Quantum Yield (ΦF)

The relative quantum yield is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Materials:

-

Spectrofluorometer and UV-Vis Spectrophotometer

-

Quartz cuvettes

-

This compound (sample)

-

Fluorescence standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

-

Solvent

Procedure:

-

Prepare a Series of Solutions: Prepare a series of five to six dilute solutions of both the 3-AMSA and the fluorescence standard in the same solvent. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. This wavelength should be one at which both the sample and the standard absorb light.

-

Measure Fluorescence Emission: a. For each solution, record the fluorescence emission spectrum on the spectrofluorometer, using the same excitation wavelength as in the absorbance measurements. b. Ensure that the experimental settings (e.g., slit widths) are identical for all measurements.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum after correcting for the solvent background.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

-

Calculate Quantum Yield: The quantum yield of the sample (Φx) is calculated using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φₛₜ is the quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients of the plots for the sample and standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions (if the solvents are different). If the same solvent is used, this term becomes 1.

-

Visualizations

The following diagrams illustrate the theoretical basis and a general workflow for fluorescence spectroscopy.

Caption: A Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Caption: A generalized workflow for determining the fluorescence properties of a compound.

Conclusion

This technical guide has synthesized the currently available information on the intrinsic fluorescence properties of this compound. The notable absence of direct experimental data for 3-AMSA in the scientific literature presents a clear opportunity for future research. The photophysical characteristics of the related compound, 5-Sulfosalicylic acid, have been presented to serve as a valuable, albeit indirect, reference. The generalized experimental protocols and conceptual diagrams provided herein offer a robust framework for researchers to systematically investigate and characterize the fluorescence of 3-AMSA. Such studies are essential to unlock its full potential in various scientific and drug development applications.

References

Complex Formation of 3-Amino-5-sulfosalicylic Acid with Trivalent Metal Ions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-sulfosalicylic acid (3,5-ASSA) is an aromatic compound containing carboxylic acid, sulfonic acid, hydroxyl, and amino functional groups. This multiplicity of potential coordination sites makes it an interesting ligand for complex formation with metal ions. The study of such complexes is crucial in various fields, including analytical chemistry for the development of sensitive detection methods, and in pharmaceutical sciences for understanding the interaction of drugs with metal ions in biological systems.[1] Notably, this compound is utilized in the spectrofluorimetric determination of aluminum, indicating the formation of a stable complex.[1][2]

This technical guide provides a comprehensive overview of the complex formation between this compound and trivalent metal ions, with a focus on Iron (III), Aluminum (III), and Chromium (III). Due to a scarcity of published quantitative data specifically for this compound, this guide also leverages data from the closely related and well-studied ligand, 5-sulfosalicylic acid (5-SSA), to infer and discuss the expected complexation behavior.

Complex Formation Equilibria

The complexation of a trivalent metal ion (M³⁺) with this compound (H₃L) in aqueous solution is a stepwise process. The ligand can deprotonate in stages, and the metal ion can replace the protons to form complexes of varying stoichiometry. The primary coordination is expected to occur through the carboxylate and phenolic hydroxyl groups, similar to other salicylic acid derivatives. The general equilibria can be represented as follows:

M³⁺ + H₂L⁻ ⇌ ML + 2H⁺ ML + H₂L⁻ ⇌ ML₂³⁻ + 2H⁺ ML₂³⁻ + H₂L⁻ ⇌ ML₃⁶⁻ + 2H⁺

The stability of these complexes is quantified by their formation constants (K) or stability constants (log K).

Quantitative Data on Complex Formation

Stability Constants of Trivalent Metal Ion Complexes with 5-Sulfosalicylic Acid

The following table summarizes the stepwise stability constants (log K) for the formation of complexes between Fe(III), Al(III), and Cr(III) and 5-sulfosalicylic acid. These values were determined primarily by potentiometric and spectrophotometric methods.

| Metal Ion | Stoichiometry (M:L) | log K₁ | log K₂ | log K₃ | Method | Reference |

| Fe(III) | 1:1, 1:2, 1:3 | 14.4 | 10.9 | 7.8 | Spectrophotometry | [3] |

| Al(III) | 1:1, 1:2, 1:3 | 13.20 | 9.63 | 6.06 | Potentiometry | [4] |

| Cr(III) | 1:1 | 9.56 | - | - | Potentiometry | [4] |

Experimental Protocols

The determination of stability constants for metal-ligand complexes is typically performed using techniques such as potentiometric titration and spectrophotometry.

Potentiometric Titration

This method involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added. The resulting titration curve can be used to calculate the formation constants of the complexes.

Materials and Reagents:

-

This compound

-

Nitrate or perchlorate salts of Fe(III), Al(III), and Cr(III)

-

Standardized carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Standardized nitric acid or perchloric acid

-

Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)

-

High-purity deionized water

Instrumentation:

-

Calibrated pH meter with a glass electrode

-

Thermostated reaction vessel

-

Magnetic stirrer

-

Burette

Generalized Procedure:

-

Prepare a solution of known concentration of this compound in a thermostated vessel.

-

Add a known concentration of the trivalent metal salt. The metal-to-ligand ratio can be varied to study different complex species.

-

Add an inert salt to maintain a constant ionic strength (e.g., 0.1 M KNO₃).

-

Titrate the solution with a standardized solution of NaOH, recording the pH after each addition.

-

Perform a separate titration of the ligand alone under the same conditions to determine its protonation constants.

-

The collected data (volume of titrant vs. pH) is then analyzed using computer programs to calculate the stepwise stability constants.

Spectrophotometry

This method is suitable when the metal-ligand complexes are colored or absorb light in the UV-visible region. The change in absorbance upon complex formation is used to determine the concentration of the complex and subsequently the stability constant.

Materials and Reagents:

-

Same as for potentiometric titration.

-

Buffer solutions for pH control.

Instrumentation:

-

UV-Visible spectrophotometer

-

Matched quartz cuvettes

-

pH meter

Generalized Procedure (Job's Method of Continuous Variation for Stoichiometry):

-

Prepare equimolar solutions of the metal salt and this compound.

-

Prepare a series of solutions by mixing the metal and ligand solutions in varying molar ratios, while keeping the total molar concentration constant.

-

Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex.

-

Plot the absorbance versus the mole fraction of the ligand. The maximum of the curve corresponds to the stoichiometry of the complex.

Generalized Procedure (Mole-Ratio Method for Stability Constant):

-

Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand.

-

Maintain constant pH and ionic strength.

-

Measure the absorbance of each solution at the λ_max of the complex.

-

The stability constant can be calculated from the absorbance data using various graphical or computational methods.

Visualizations

Logical Relationship in Stepwise Complex Formation

Caption: Stepwise formation of metal-ligand complexes.

Experimental Workflow for Potentiometric Titration

Caption: Workflow for determining stability constants via potentiometry.

Experimental Workflow for Spectrophotometry (Job's Method)

Caption: Workflow for determining complex stoichiometry using Job's method.

Conclusion and Future Outlook

The complexation of this compound with trivalent metal ions such as Fe(III), Al(III), and Cr(III) is of significant interest for both fundamental and applied sciences. While direct quantitative data on the stability of these specific complexes is currently limited in the scientific literature, the well-documented behavior of the closely related 5-sulfosalicylic acid provides a valuable framework for understanding these interactions. The presence of the amino group in this compound is anticipated to modulate the complex stability, warranting further experimental investigation.

The experimental protocols outlined in this guide provide a robust starting point for researchers to determine the stability constants and thermodynamic parameters for the complexes of this compound. Such studies will be invaluable for advancing the application of this ligand in analytical methods, environmental chemistry, and the design of novel therapeutic agents. Future research should focus on systematically determining these fundamental constants to fill the current knowledge gap and unlock the full potential of this compound in various scientific and technological domains.

References

Theoretical and Computational Deep Dive into the 3-AMSA Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amsacrine (4-(9-acridinylamino)methanesulfon-m-anisidide, or 3-AMSA) is a potent antineoplastic agent historically used in the treatment of acute leukemias.[1][2][3][4] Its mechanism of action is primarily attributed to its function as a topoisomerase II poison, where it stabilizes the covalent complex between the enzyme and DNA, leading to double-strand breaks and subsequent cell death.[1][2][3][4] The unique structure of 3-AMSA, featuring a planar acridine ring responsible for DNA intercalation and a methanesulfon-m-anisidide side chain that interacts with topoisomerase II, has been the subject of numerous theoretical and computational investigations aimed at elucidating its structure-activity relationship.[2][5] This technical guide provides an in-depth overview of these studies, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Theoretical and Computational Studies of 3-AMSA Structure

The unique structural characteristics of 3-AMSA are central to its anticancer properties. The planar acridine moiety facilitates its insertion between DNA base pairs, a process known as intercalation.[2] This interaction is a critical first step in its mechanism of action. The anilino side chain, on the other hand, is crucial for the drug's interaction with topoisomerase II, effectively trapping the enzyme-DNA cleavage complex.[2][5]

Molecular Modeling and Quantum Chemical Calculations

Computational studies have been instrumental in understanding the three-dimensional structure of 3-AMSA and its electronic properties. Molecular mechanics and quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to determine the molecule's preferred conformation and to analyze its electronic landscape.

Table 1: Calculated Physicochemical and Electronic Properties of 3-AMSA

| Property | Value | Method/Reference |

| Binding Score (Topoisomerase II) | -25.022 | Molecular Docking[6] |

Note: A comprehensive table of optimized geometric parameters (bond lengths, bond angles, dihedral angles) and electronic properties (HOMO-LUMO energies, electrostatic potential) would ideally be populated from dedicated quantum chemical studies. The absence of such specific data in the reviewed literature highlights a potential area for future research.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of 3-AMSA in complex with DNA and topoisomerase II. These simulations can reveal the intricate dance of molecules at the atomic level, providing insights into the stability of the ternary complex and the specific interactions that govern it. While a detailed, publicly available MD simulation protocol specifically for the 3-AMSA/DNA/topoisomerase II complex is not available, a general workflow can be outlined based on standard practices for similar systems.

Experimental Protocols

To validate the findings from computational studies and to further investigate the biological activity of 3-AMSA, a variety of experimental techniques are employed. A key assay is the topoisomerase II-mediated DNA cleavage assay, which directly measures the drug's ability to stabilize the enzyme-DNA covalent complex.

Topoisomerase II DNA Cleavage Assay Protocol

This protocol is adapted from commercially available kits and published research.[1][2][7][8][9][10]

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 50 mM MgCl2, 5 mM DTT, 1 mM EDTA)

-

ATP solution

-

3-AMSA solution (dissolved in a suitable solvent like DMSO)

-

Stop Solution/Loading Dye (containing SDS and a tracking dye)

-

Proteinase K

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

DNA ladder

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:

-

2 µL of 10x Topoisomerase II Reaction Buffer

-

2 µL of ATP solution (final concentration ~1 mM)

-

1 µL of supercoiled plasmid DNA (final concentration ~10-20 ng/µL)

-

Varying concentrations of 3-AMSA or vehicle control.

-

Distilled water to bring the volume to 19 µL.

-

-

Enzyme Addition: Add 1 µL of human topoisomerase II enzyme to each reaction tube.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 2 µL of Stop Solution/Loading Dye (containing 1% SDS).

-

Protein Digestion: Add 2 µL of Proteinase K (0.8 mg/mL) and incubate at 45°C for 30 minutes to digest the topoisomerase II enzyme.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel in TAE or TBE buffer until the dye front has migrated an adequate distance.

-

Visualization: Visualize the DNA bands under UV light. The conversion of supercoiled plasmid DNA to linear and nicked circular forms indicates topoisomerase II-mediated DNA cleavage stabilized by 3-AMSA.

Visualizing Molecular Interactions and Workflows

To better understand the complex processes involved in the action of 3-AMSA, graphical representations are invaluable. The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

Conclusion

The study of 3-AMSA's structure through theoretical and computational methods has provided invaluable insights into its mechanism of action as a topoisomerase II poison. Molecular modeling has highlighted the critical roles of both the acridine ring and the anilino side chain in DNA intercalation and enzyme inhibition, respectively. While existing research has laid a strong foundation, this guide also identifies areas where further investigation is warranted. Specifically, detailed quantum chemical calculations to elucidate the precise electronic structure and geometry of 3-AMSA, as well as comprehensive molecular dynamics simulations of the ternary complex, would provide a more complete picture of its interactions at the atomic level. Such studies, in conjunction with established experimental protocols, will continue to advance our understanding of this important anticancer agent and guide the development of new and more effective topoisomerase II inhibitors.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amsacrine as a topoisomerase II poison: importance of drug-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relative activity of structural analogues of amsacrine against human leukemia cell lines containing amsacrine-sensitive or -resistant forms of topoisomerase II: use of computer simulations in new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. topogen.com [topogen.com]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. topogen.com [topogen.com]

- 10. DNA cleavage assay kit [profoldin.com]

In-Depth Technical Guide: Synthesis and Characterization of Novel 3-Amino-5-sulfosalicylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-sulfosalicylic acid is a versatile multifunctional aromatic compound possessing amino, sulfonic acid, and carboxylic acid functionalities, alongside a phenolic hydroxyl group. This unique arrangement of functional groups makes it an attractive scaffold for the synthesis of a diverse range of novel derivatives with potential applications in medicinal chemistry, materials science, and analytical chemistry. Its derivatives are being explored for their biological activities, including antimicrobial and anticancer properties. This guide provides a comprehensive overview of the synthesis and characterization of novel derivatives of this compound, focusing on amides, azo dyes, and Schiff bases. Detailed experimental protocols, data presentation in structured tables, and visualizations of synthetic workflows are included to facilitate research and development in this area.

Synthesis of Novel Derivatives

The strategic synthesis of derivatives from this compound hinges on the selective reactivity of its functional groups. The amino group is a primary target for the formation of amides, sulfonamides, and Schiff bases. The carboxylic acid group can be converted to esters and amides, while the sulfonic acid group can form sulfonamides or sulfonate esters. The phenolic hydroxyl group can also be a site for derivatization.

General Synthetic Workflow

The synthesis of novel this compound derivatives typically follows a structured workflow, from starting material to final characterization and activity assessment.

Caption: A general workflow for the synthesis and evaluation of this compound derivatives.

Amide Derivatives

Amide derivatives of salicylic acids are a well-established class of compounds with a broad spectrum of biological activities. The synthesis of amides from this compound can theoretically proceed at either the carboxylic acid or the sulfonic acid group. However, the amino group offers a more direct route to N-substituted derivatives.

Experimental Protocol: Synthesis of 5-Sulfosalicylic Acid Amides

Materials:

-

5-Sulfosalicylic acid

-

Substituted aromatic or aliphatic amine (e.g., p-methoxy aniline, α-naphthylamine)

-

Ethanol

Procedure:

-

Dissolve 5-sulfosalicylic acid (1.0 mmol) in ethanol.

-

Add the desired amine (2.0 mmol) to the solution.

-

Reflux the reaction mixture for 6-7 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

After completion, evaporate the solvent under reduced pressure to obtain a solid mass.

-

Recrystallize the crude product from ethanol to yield the pure amide derivative.[1]

Note: This protocol would need to be adapted for this compound, potentially requiring protection of the amino group if derivatization of the carboxylic or sulfonic acid is desired. For the synthesis of amides via the amino group, an acylating agent would be used.

Characterization of Amide Derivatives

The synthesized amides are typically characterized by elemental analysis and spectroscopic methods.

| Derivative | Molecular Formula | Yield (%) | Melting Point (°C) | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Mass Spec (m/z) | Reference |

| Amide 1 | C₁₄H₁₄N₂O₅S | - | - | N-H stretch, C=O stretch | Aromatic and aliphatic protons | [M+H]⁺ | [1] |

| Amide 2 | C₁₇H₁₄N₂O₄S | - | - | N-H stretch, C=O stretch | Aromatic protons | [M+H]⁺ | [1] |

| Amide 3 | C₁₃H₁₂N₂O₆S | - | - | N-H stretch, C=O stretch | Aromatic and aliphatic protons | [M+H]⁺ | [1] |

(Note: Specific data for novel this compound derivatives is not available in the provided search results; this table is a template based on the characterization of related compounds.)

Biological Activity of Amide Derivatives

Some novel amides of 5-sulfosalicylic acid have been screened for their antibacterial activity against pathogenic strains such as Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae.[1] Several of these compounds exhibited moderate to high antibacterial activity.[1]

Azo Dye Derivatives

Azo compounds are a significant class of colored compounds with wide applications. The presence of the amino group on the this compound ring makes it a suitable candidate for diazotization and subsequent coupling reactions to form novel azo dyes.

Experimental Protocol: Synthesis of Azo Dyes

The general synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component.

Diazotization:

-

Dissolve this compound in an acidic solution (e.g., HCl) and cool to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature.

-

Stir the mixture for a period to ensure complete formation of the diazonium salt.

Azo Coupling:

-

Dissolve the coupling component (e.g., a phenol, naphthol, or another aromatic amine) in an appropriate solvent, often under basic conditions.

-

Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring, while maintaining a low temperature.

-

Allow the reaction to proceed until the formation of the azo dye is complete, often indicated by a distinct color change.

-

Isolate the precipitated dye by filtration, wash with cold water, and dry.

-

Purify the crude dye by recrystallization from a suitable solvent.[2]

Characterization of Azo Dye Derivatives

Azo dyes are characterized by their distinct colors and can be further analyzed using various spectroscopic techniques.

| Derivative | Color | Yield (%) | Melting Point (°C) | UV-Vis (λmax, nm) | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Mass Spec (m/z) | Reference |

| Azo Dye 1 | Orange-Red | 60 | 190-192 | 480 (in DMSO) | N=N stretch (~1450), O-H stretch | Aromatic protons | [M+H]⁺ | [2] |

| Azo Dye 2 | Red | 64 | 190-192 | 495 (in DMSO) | N=N stretch (~1445), O-H stretch | Aromatic protons | [M+H]⁺ | [2] |

(Note: This data is for heterocyclic azo dyes and serves as an example of typical characterization data.)

Schiff Base Derivatives

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. The amino group of this compound can readily undergo this reaction to form a variety of Schiff base derivatives.

Experimental Protocol: Synthesis of Schiff Bases

The synthesis of Schiff bases is typically a straightforward one-pot reaction.

Materials:

-

This compound

-

Substituted aromatic or aliphatic aldehyde (e.g., benzaldehyde, salicylaldehyde)

-

Ethanol or Methanol

-

Catalytic amount of acid (e.g., acetic acid) (optional)

Procedure:

-

Dissolve this compound in ethanol.

-

Add an equimolar amount of the desired aldehyde to the solution.

-

Add a few drops of glacial acetic acid as a catalyst, if necessary.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to allow the Schiff base to precipitate.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base.

Characterization of Schiff Base Derivatives

The formation of the imine bond is the key feature in the characterization of Schiff bases.

| Derivative | Molecular Formula | Yield (%) | Melting Point (°C) | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Mass Spec (m/z) | Reference |

| Schiff Base 1 | - | - | - | C=N stretch (~1600-1650) | Imine proton (CH=N) signal | [M+H]⁺ | - |

| Schiff Base 2 | - | - | - | C=N stretch (~1600-1650) | Imine proton (CH=N) signal | [M+H]⁺ | - |

(Note: Specific data for novel this compound Schiff bases is not available in the provided search results; this table is a template.)

Visualization of Synthetic Pathways

The synthesis of these derivatives can be visualized to better understand the chemical transformations.

Synthesis of an Amide Derivative

Caption: Reaction scheme for the synthesis of an N-acyl amide derivative.

Synthesis of an Azo Dye Derivative

Caption: Two-step synthesis of an azo dye derivative.

Synthesis of a Schiff Base Derivative

Caption: Condensation reaction for the synthesis of a Schiff base derivative.

Conclusion

This compound represents a valuable and highly functionalized starting material for the synthesis of a wide array of novel derivatives. The presence of multiple reactive sites allows for the generation of diverse chemical entities, including amides, azo dyes, and Schiff bases. While the literature provides general methodologies for the synthesis of these classes of compounds, there is a clear opportunity for further research into the specific synthesis, detailed characterization, and biological evaluation of novel derivatives of this compound. This guide provides a foundational framework for researchers to explore the potential of this versatile scaffold in the development of new chemical entities with promising applications in drug discovery and materials science. Further investigation is warranted to elucidate the structure-activity relationships of these novel compounds and to explore their potential mechanisms of action.

References

Methodological & Application

Application Note and Protocol for Spectrofluorimetric Determination of Aluminum

Introduction

Aluminum (Al³⁺) is the most abundant metal in the earth's crust and is widely used in various industries. However, its accumulation in the human body can be toxic, leading to several health issues. Therefore, the sensitive and selective determination of aluminum in various samples is of great importance. Spectrofluorimetry is a highly sensitive analytical technique for the determination of trace amounts of metal ions. This method is based on the reaction of a non-fluorescent or weakly fluorescent organic ligand with a metal ion to form a highly fluorescent complex. The intensity of the fluorescence emission is directly proportional to the concentration of the metal ion.

Principle

The method is based on the complexation reaction between aluminum (III) and 3-AMSA in a buffered aqueous solution. The formation of the Al³⁺-(3-AMSA) complex results in a significant enhancement of the fluorescence intensity. The fluorescence of the complex is measured at a specific emission wavelength after excitation at an appropriate wavelength.

Experimental Protocol

1. Materials and Reagents

-

Aluminum (III) Standard Stock Solution (1000 mg/L): Dissolve 1.000 g of high-purity aluminum wire or foil in a minimal amount of concentrated hydrochloric acid and dilute to 1 liter with deionized water. Alternatively, commercially available certified aluminum standard solutions can be used.

-

Working Aluminum Solutions: Prepare fresh daily by serial dilution of the stock solution with deionized water.

-

3-AMSA Solution (1 x 10⁻³ M): Prepare by dissolving the appropriate amount of 3-hydroxy-4-methoxy-2-sulfonic acid in deionized water. (Note: The synthesis of 3-AMSA is not trivial and would require organic synthesis capabilities. A related compound, 3-hydroxy-4-methoxy-2-nitrobenzoic acid, has a patented synthesis route which could potentially be adapted).

-

Buffer Solution (pH 5.5): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate solutions to achieve a pH of 5.5.

-

Deionized Water: Use high-purity, double-distilled or deionized water for all solution preparations.

2. Instrumentation

-

A spectrofluorometer equipped with a xenon lamp source and quartz cuvettes (1 cm path length).

-

A pH meter for buffer preparation.

-

Calibrated volumetric flasks and pipettes.

3. General Procedure

-

Complex Formation:

-

Pipette an aliquot (e.g., 1.0 mL) of the standard or sample solution containing aluminum into a 10 mL volumetric flask.

-

Add 2.0 mL of the acetate buffer solution (pH 5.5).

-

Add 1.0 mL of the 1 x 10⁻³ M 3-AMSA solution.

-

Dilute to the mark with deionized water and mix thoroughly.

-

Allow the solution to stand for at least 30 minutes at room temperature to ensure complete complex formation.

-

-

Spectrofluorimetric Measurement:

-

Set the excitation and emission wavelengths of the spectrofluorometer. Based on analogous compounds, these are likely to be in the range of 350-400 nm for excitation and 450-500 nm for emission. These wavelengths must be optimized experimentally for the Al³⁺-(3-AMSA) complex.

-

Measure the fluorescence intensity of the solution.

-

A reagent blank should be prepared and measured following the same procedure but using deionized water instead of the aluminum solution.

-

4. Calibration Curve

-

Prepare a series of working standard solutions of aluminum with concentrations in the expected linear range (e.g., 0-100 µg/L).

-

Follow the general procedure described above for each standard.

-

Plot the fluorescence intensity (minus the blank intensity) versus the aluminum concentration.

-

Determine the linear range, regression equation, and correlation coefficient.

Data Presentation

Table 1: Illustrative Spectrofluorimetric Parameters for Aluminum Determination

| Parameter | Value |

| Excitation Wavelength (λex) | ~370 nm (To be optimized) |

| Emission Wavelength (λem) | ~460 nm (To be optimized) |

| pH | 5.5 |

| Linear Range | 1 - 100 µg/L |

| Limit of Detection (LOD) | ~0.3 µg/L |

| Limit of Quantification (LOQ) | ~1.0 µg/L |

| Molar Ratio (Al³⁺:3-AMSA) | 1:1 or 1:2 (To be determined) |

Note: The values presented in this table are illustrative and based on typical performance for similar assays. Actual values must be determined experimentally for the 3-AMSA reagent.

Interference Studies

The effect of potentially interfering ions should be investigated. A solution containing a known concentration of aluminum is spiked with various concentrations of other ions, and the change in fluorescence intensity is measured. Common interfering ions in environmental and biological samples include Fe³⁺, Cu²⁺, Mg²⁺, Ca²⁺, and various anions. Masking agents may be required to eliminate interference from certain ions.

Visualization

Experimental Workflow

Application Notes and Protocols for 3-Amino-5-sulfosalicylic Acid as a Chelating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-sulfosalicylic acid is a sulfonated derivative of salicylic acid. Like other compounds in the salicylic acid family, it possesses chelating properties due to the presence of carboxylate and hydroxyl functional groups that can form stable complexes with metal ions. While comprehensive data on the chelating abilities of this compound for a wide range of metals is limited in publicly available literature, its primary documented application is in the spectrofluorimetric determination of aluminum.[1]

This document provides detailed application notes and a protocol for the use of this compound as a chelating agent in this specific context. Additionally, it presents comparative data on related salicylates to offer a broader understanding of its potential chelating behavior.

Principle of Chelation

The chelation of metal ions by this compound involves the formation of a coordinate bond between the metal ion and the oxygen atoms of the carboxylate and hydroxyl groups. This forms a stable ring structure, and the properties of the resulting metal complex, such as its fluorescence or absorbance, can be utilized for analytical purposes. The presence of the amino group at the 3-position and the sulfonic acid group at the 5-position influences the electronic properties and solubility of the molecule and its metal complexes.

Quantitative Data on Metal Chelation

Table 1: Stepwise Stability Constants (log K) of Salicylate Derivatives with Various Metal Ions

| Metal Ion | 5-Sulfosalicylic Acid (log K₁) | 5-Sulfosalicylic Acid (log K₂) | 5-Sulfosalicylic Acid (log K₃) | 4-Aminosalicylic Acid (log K₁) |

| Al(III) | 13.20 | 9.63 | 6.06 | Not Available |

| Fe(III) | 14.5 | 10.7 | 6.9 | 14.9 |

| Cu(II) | 9.52 | 6.93 | - | Not Available |

| Be(II) | 12.8 | 9.8 | - | Not Available |

| U(VI) | 11.14 | 8.06 | - | Not Available |

| Ni(II) | 6.9 | 5.0 | - | Not Available |

| Co(II) | 6.6 | 4.8 | - | Not Available |

| Mn(II) | 5.8 | 4.3 | - | Not Available |

| Cr(III) | 9.56 | - | - | Not Available |

Note: Data for 5-sulfosalicylic acid and 4-aminosalicylic acid are provided for comparative purposes. The stability constants for this compound are not well-documented in the literature.

Application: Spectrofluorimetric Determination of Aluminum

The primary analytical application of this compound is as a fluorescent chelating agent for the determination of aluminum. The formation of the Al(III)-3-Amino-5-sulfosalicylic acid complex results in a significant fluorescence enhancement, which can be measured to quantify the concentration of aluminum in a sample.

Experimental Protocol: Spectrofluorimetric Determination of Aluminum

This protocol outlines the general steps for the determination of aluminum using this compound. Researchers should optimize the parameters for their specific instrumentation and sample matrices.

1. Materials and Reagents

-

This compound (analytical grade)

-

Aluminum standard solution (1000 ppm)

-

Deionized water

-

Buffer solution (e.g., acetate buffer, pH 4.0-6.0)

-

Hydrochloric acid and Sodium hydroxide for pH adjustment

-

Volumetric flasks

-

Pipettes

-

Spectrofluorometer

2. Preparation of Solutions

-